1,1-Dibromo-3-hydroxy-3-methylbutan-2-one
Description
Significance of α,α-Dibromoketones as Versatile Synthetic Intermediates
α,α-Dibromoketones are a class of organic compounds characterized by a carbonyl group flanked by a carbon atom bearing two bromine atoms. This structural motif imparts a high degree of reactivity, making them valuable intermediates in a wide array of organic transformations. tandfonline.com The presence of two electron-withdrawing bromine atoms enhances the electrophilicity of the carbonyl carbon, while the α-carbon becomes a site for various nucleophilic substitution and elimination reactions.
The synthetic utility of α,α-dibromoketones is extensive, with applications in the construction of diverse molecular frameworks. researchgate.net They serve as precursors for the synthesis of heterocycles, polycyclic systems, and other valuable organic molecules. tandfonline.comresearchgate.net Their ability to undergo transformations such as Favorskii rearrangements, cyclopropanations, and various coupling reactions underscores their versatility. The increasing demand for these intermediates is driven by their utility in synthesizing compounds with potential therapeutic applications. tandfonline.com
Table 1: Key Transformations of α,α-Dibromoketones
| Reaction Type | Description | Resulting Functional Group/Scaffold |
| Favorskii Rearrangement | Base-induced rearrangement of a cyclopropanone (B1606653) intermediate. | Carboxylic acid derivatives (esters, amides) |
| Cyclopropanation | Reaction with olefins to form cyclopropane (B1198618) rings. | Gem-dibromocyclopropanes |
| Nucleophilic Substitution | Displacement of one or both bromine atoms by nucleophiles. | α-monobromoketones, α-functionalized ketones |
| Heterocycle Synthesis | Condensation reactions with various nucleophiles. | Thiadiazines, thiadiazoles, and other heterocycles tandfonline.com |
Role of α-Hydroxy Ketones as Key Building Blocks in Advanced Chemical Syntheses
α-Hydroxy ketones, also known as acyloins, are bifunctional molecules containing a hydroxyl group adjacent to a carbonyl group. This arrangement provides a unique combination of nucleophilic (hydroxyl) and electrophilic (carbonyl) centers, making them highly valuable building blocks in organic synthesis. researchgate.netnih.govebi.ac.uk They are integral to the synthesis of a wide range of fine chemicals, natural products, and pharmaceuticals. nih.govebi.ac.uk
The significance of α-hydroxy ketones is highlighted by their presence in numerous biologically active compounds, including antidepressants and antitumor antibiotics. ebi.ac.uk Furthermore, their ability to be transformed into other important functional groups, such as diols and amino alcohols, expands their synthetic utility. ebi.ac.uk The development of stereoselective methods for their synthesis is a major focus of contemporary research, as the chirality of these molecules is often crucial for their biological activity. researchgate.netnih.gov
Table 2: Synthetic Applications of α-Hydroxy Ketones
| Application Area | Examples of Target Molecules | Reference |
| Pharmaceuticals | Antidepressants, HIV-protease inhibitors, Antitumorals | ebi.ac.uk |
| Fine Chemicals | Flavoring compounds, Pheromones | nih.govrsc.org |
| Synthetic Intermediates | Precursors to amino alcohols, vicinal diols | ebi.ac.uk |
Distinctive Structural Features and Research Potential of 1,1-Dibromo-3-hydroxy-3-methylbutan-2-one
This compound is a unique molecule that incorporates the key functional groups of both α,α-dibromoketones and α-hydroxy ketones. Its structure features a central ketone with an adjacent dibrominated carbon and a tertiary alcohol functionality. This combination of reactive sites within a single, relatively small molecule suggests significant potential for novel synthetic applications.
The research potential of this compound lies in the orthogonal reactivity of its functional groups. The α,α-dibromo moiety can participate in the transformations characteristic of this class of compounds, while the tertiary hydroxyl group can be involved in a separate set of reactions, such as esterification, etherification, or elimination. The interplay between these two functionalities could lead to the development of new synthetic methodologies and the construction of complex molecular architectures. For instance, intramolecular reactions could provide access to novel carbocyclic and heterocyclic systems. The steric hindrance provided by the tertiary alcohol and the gem-dibromo groups may also lead to unique stereochemical outcomes in its reactions.
Table 3: Structural Features and Potential Reactivity of this compound
| Structural Feature | Potential Site of Reactivity | Possible Transformations |
| α,α-Dibromoketone | Carbonyl carbon, α-carbon | Nucleophilic addition, Favorskii rearrangement, Substitution of bromine atoms |
| Tertiary α-Hydroxy group | Hydroxyl group | Esterification, Etherification, Dehydration (elimination) |
| Combined Functionality | Entire molecule | Intramolecular cyclizations, Tandem reactions |
Properties
IUPAC Name |
1,1-dibromo-3-hydroxy-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-5(2,9)3(8)4(6)7/h4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJJLMMPHCKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465874 | |
| Record name | 1,1-dibromo-3-hydroxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-08-4 | |
| Record name | 1,1-dibromo-3-hydroxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1 Dibromo 3 Hydroxy 3 Methylbutan 2 One and Analogous Structures
Direct Synthetic Routes to 1,1-Dibromo-3-hydroxy-3-methylbutan-2-one from Precursors
The direct synthesis of this compound involves the specific bromination of its precursor, 3-hydroxy-3-methylbutan-2-one. This section delves into methodologies that have been explored for this transformation.
Bromination Strategies Utilizing Pyridinium (B92312) Tribromide and Related Reagents
Pyridinium tribromide (Py·HBr₃) is a solid, stable, and easy-to-handle brominating agent, making it a safer alternative to liquid bromine. jcsp.org.pknbinno.com It is known for its selectivity in various bromination reactions. nbinno.comexsyncorp.com While specific studies on the synthesis of this compound using pyridinium tribromide are not extensively detailed in the provided results, the general reactivity of this reagent suggests its potential applicability. Organic ammonium (B1175870) tribromides, in general, are effective for the α-bromination of ketones. jcsp.org.pk The reaction typically proceeds under mild conditions and allows for good stoichiometric control. jcsp.org.pk
Other related solid organic ammonium tribromides that have been successfully used for the α-monobromination of aryl methyl ketones include tetramethylammonium (B1211777) tribromide, tetrabutylammonium (B224687) tribromide, and cetyl trimethyl ammonium tribromide. jcsp.org.pk These reagents offer similar advantages in terms of handling and selectivity. jcsp.org.pk
Exploration of Alternative Selective Brominating Agents for α,α-Dibromoketones
A variety of alternative reagents have been developed for the selective synthesis of α,α-dibromoketones. These methods often aim to improve yields, reduce reaction times, and employ more environmentally benign conditions.
A notable system for the synthesis of α,α-dibromo ketones is the use of hydrogen peroxide (H₂O₂) in combination with hydrobromic acid (HBr). nih.govrsc.orgfao.org This method has been shown to be effective for the oxidation-bromination of secondary alcohols to yield α,α-dibromo ketones with yields of up to 91%. nih.govrsc.orgfao.org The selectivity towards mono- or dibromination can be controlled by adjusting the molar ratios of the reagents. nih.govrsc.org For instance, the conversion of unbranched secondary alcohols into α,α'-dibromo ketones is particularly effective. nih.govrsc.org
Another approach involves the use of N-bromosuccinimide (NBS) mediated by selenium dioxide in the presence of p-toluenesulfonic acid. researchgate.net This method allows for the synthesis of either mono- or dibrominated products in good yields by fine-tuning the reaction conditions and molar equivalents of the reactants. researchgate.net The use of sodium bromide (NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant provides a green and selective method for the synthesis of α-bromoacetophenone and α,α-dibromoacetophenone. researchgate.net
The following table summarizes some of the alternative brominating agents and their applications:
| Reagent System | Substrate | Product | Key Features |
| H₂O₂/HBr | Secondary alcohols | α,α-Dibromo ketones | High yields (up to 91%), selectivity controlled by reagent ratios. nih.govrsc.orgfao.org |
| NBS/SeO₂/PTSA | α,β-Unsaturated ketones | α,β-Unsaturated α′,α′-dibromoketones | Good yields, selectivity between mono- and dibromination. researchgate.net |
| NaBr/K₂S₂O₈ | Ketones | α,α-Dibromoacetophenones | Green, selective, catalyst-free. researchgate.net |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acetophenone derivatives | α-Bromoacetophenones | High yield, high purity, mild conditions. google.com |
General Synthetic Approaches to α,α-Dibromoketones
Beyond the direct synthesis of the target molecule, general methodologies for the preparation of α,α-dibromoketones are crucial for accessing a wide range of analogous structures.
Electrophilic Halogenation of Ketones and Enolizable Substrates
The α-halogenation of ketones is a fundamental transformation in organic synthesis. jcsp.org.pk The reaction proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic halogen source. masterorganicchemistry.comorganicchemistrytutor.com
Under acidic conditions, the reaction is catalyzed by the formation of the enol. masterorganicchemistry.comwikipedia.org The rate of halogenation is often dependent on the rate of enolization. masterorganicchemistry.com Typically, in acidic media, monohalogenation is favored as the introduction of a halogen atom deactivates the carbonyl group towards further protonation and subsequent enolization. wikipedia.orgyoutube.com However, α,α-dibromination can be achieved, often by using a stronger acid or more forcing conditions. nih.gov
In basic media, the reaction proceeds via an enolate intermediate, which is a more potent nucleophile than an enol. organicchemistrytutor.com This leads to a faster reaction. Unlike in acidic conditions, subsequent halogenations are often faster than the first because the electron-withdrawing halogen atom increases the acidity of the remaining α-protons. wikipedia.org This can make it challenging to stop the reaction at the monohalogenated stage, and often leads to polyhalogenated products, including the formation of haloforms with methyl ketones. wikipedia.org
Common electrophilic bromine sources include molecular bromine (Br₂), often in acetic acid, and N-bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com
Oxidative Bromination of Secondary Alcohols to Dibromo Ketones
A one-pot synthesis of dibromo ketones can be achieved through the oxidative bromination of secondary alcohols. This approach combines the oxidation of the alcohol to a ketone and the subsequent bromination in a single reaction vessel.
The H₂O₂/HBr system is a prime example of this strategy, allowing for the synthesis of α,α'-dibromo ketones from secondary alcohols with high yields. nih.govrsc.orgfao.org The reaction conditions can be tuned to favor either monobromination or dibromination. nih.govrsc.org Another green and efficient protocol utilizes ammonium bromide and oxone for the one-pot synthesis of α-bromoketones from secondary alcohols, proceeding through oxidation and subsequent oxidative bromination. rsc.org
Biocatalytic and Chemoenzymatic Pathways for α-Hydroxy Ketones
α-Hydroxy ketones are crucial precursors for the synthesis of this compound. Biocatalytic and chemoenzymatic methods offer enantioselective and environmentally friendly routes to these important building blocks. nih.govacs.orgresearchgate.net These methods often provide high conversions and enantiomeric excesses. nih.gov
Several biocatalytic approaches have been developed:
Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones. nih.govacs.org This method is advantageous as it uses inexpensive starting materials and can achieve high productivities and enantiomeric excesses. nih.govuni-duesseldorf.de
Hydrolases: Lipases can be used for the kinetic resolution of racemic α-hydroxy ketones. nih.govacs.org To overcome the 50% theoretical yield limitation of kinetic resolution, dynamic kinetic resolution strategies have been developed, combining enzymatic resolution with in-situ racemization of the remaining substrate. nih.govacs.org
Whole-Cell Redox Processes: Microorganisms can be used to catalyze redox reactions, such as the reduction of diketones or the selective oxidation of vicinal diols, to produce enantiopure α-hydroxy ketones. nih.govacs.orgnih.gov Aldo-keto reductases, for example, have been studied for their enantiospecificity in producing α-hydroxy ketones from vicinal diketones. nih.gov
Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with traditional chemical synthesis. nih.gov For instance, enzymes can be used for selective oxidation reactions to create key intermediates that are then further transformed chemically. nih.gov
The following table provides an overview of biocatalytic approaches for α-hydroxy ketone synthesis:
| Biocatalytic Approach | Enzyme/System | Key Transformation | Advantages |
| Umpolung Carboligation | Thiamine Diphosphate-dependent lyases (ThDP-lyases) | Aldehyde carboligation | High enantiomeric excess (>99%), high productivity. nih.gov |
| Dynamic Kinetic Resolution | Hydrolases (e.g., Lipases) | Resolution of racemic α-hydroxy ketones | High conversions (>90%) and enantiomeric excesses (>99%). nih.gov |
| Redox Processes | Whole cells, Aldo-keto reductases | Reduction of diketones, oxidation of vicinal diols | High yields and enantiomeric excesses. nih.govnih.gov |
Transition Metal-Mediated and Photocatalytic Halogenation Strategies
The introduction of halogens at the α-position to a ketone can be achieved through various modern synthetic methods that offer alternatives to traditional acid- or base-mediated halogenation. wikipedia.org Transition metal-catalyzed and photocatalytic strategies have emerged as powerful tools for this purpose, often providing milder reaction conditions and improved selectivity. acs.org
Transition metal halides, such as copper(II) bromide (CuBr₂), can be used for the direct bromination of ketones. mdpi.com For instance, various aryl ketones have been successfully brominated using 1.5 equivalents of CuBr₂, a process that tolerates both electron-donating and electron-withdrawing groups on the aromatic ring. mdpi.com Copper halides have also been employed with Ti-Al binary oxides, though this can sometimes lead to the formation of α,α-dihalogenated side products. mdpi.com Another approach involves the cerium(IV) ammonium nitrate (B79036) (CAN)-initiated oxidative addition of halides to 1-substituted cyclobutanols, which yields γ-halo-substituted ketones. nih.gov This method is effective for producing both γ-iodo and γ-bromo ketones in good to excellent yields with short reaction times. nih.gov
Visible-light-driven reactions represent a significant advancement in halogenation, promoting reactions under mild conditions and often with high efficiency. mdpi.comresearchgate.net Photocatalysis can be used for the C-H bond bromination of aliphatic and benzylic compounds. mdpi.com For example, Eosin Y, a photoredox catalyst, has been used to brominate adamantane (B196018) derivatives containing ketone functional groups with N-bromosuccinimide (NBS) as the bromine source. mdpi.com Similarly, aryl ketones like benzophenone (B1666685) can act as photocatalysts to facilitate the chlorination of C-H groups using N-chlorosuccinimide (NCS). mdpi.com These light-mediated methods provide a green alternative for the synthesis of halogenated organic molecules. researchgate.net
| Method | Catalyst/Reagent | Substrate Type | Product | Key Features |
| Metal-Mediated | CuBr₂ | Aromatic Ketones | α-Bromoketones | Tolerates diverse functional groups. mdpi.com |
| Metal-Mediated | CAN / KBr | 1-Aryl-cyclobutanols | γ-Bromo Ketones | Good to excellent yields; short reaction times. nih.gov |
| Photocatalytic | Eosin Y / NBS | Aliphatic Ketones | Brominated Aliphatics | Occurs under mild, visible-light conditions. mdpi.com |
| Photocatalytic | Benzophenone / NCS | General C-H groups | Chlorinated Compounds | Uses a common ketone as a photocatalyst. mdpi.com |
Stereoselective Synthesis of α-Hydroxy Dibromoketones
The synthesis of stereochemically defined α-hydroxy dibromoketones presents a significant challenge, as it requires control over the stereocenter bearing the hydroxyl group and potentially the adjacent carbon atom where dibromination occurs. This is typically achieved by first establishing the α-hydroxy ketone moiety through an asymmetric method, followed by a diastereoselective dibromination.
Asymmetric Catalysis in α-Hydroxy Ketone Formation
Optically active α-hydroxy ketones are valuable building blocks in organic synthesis. google.com Asymmetric catalysis offers several powerful routes to these structures with high enantioselectivity. rsc.org
Biocatalysis provides highly efficient and selective methods. nih.gov Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones with high enantiomeric excesses (up to >99%). acs.org Another biocatalytic strategy involves the use of hydrolases, such as lipases, in dynamic kinetic resolutions (DKRs) of racemic α-hydroxy ketone esters, achieving high conversions (>90%) and enantiomeric excesses (>99%). nih.govacs.org Furthermore, redox processes catalyzed by microorganisms or isolated enzymes can produce enantiopure α-hydroxy ketones through the reduction of diketones or selective oxidation of vicinal diols. acs.orgrsc.org
Chemical methods also provide robust access to these chiral synthons. The enantioselective oxidation of silyl (B83357) enol ethers using chiral (salen)manganese(III) complexes can yield α-hydroxy carbonyl products with enantiomeric excesses up to 89%. acs.org Organocatalysis has been applied in the asymmetric α-hydroxylation of β-ketocarbonyls. organic-chemistry.org Another innovative approach is the enantioselective decarboxylative chlorination of β-ketocarboxylic acids using a chiral primary amine catalyst, followed by nucleophilic substitution with a hydroxide (B78521) ion to yield chiral tertiary α-hydroxyketones without loss of enantiopurity. nih.gov
| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) |
| ThDP-lyases (Biocatalysis) | Aldehydes | α-Hydroxy Ketones | Up to >99% acs.org |
| Lipase B from Candida antarctica (DKR) | Racemic α-Hydroxy Ketone Esters | Enantiopure α-Hydroxy Ketones | >99% acs.org |
| (Salen)Mn(III) Complexes | Silyl Enol Ethers | α-Hydroxy Ketones | Up to 89% acs.org |
| Chiral Primary Amine Catalyst | β-Ketocarboxylic Acids | Tertiary α-Hydroxyketones | High enantiopurity nih.gov |
Diastereoselective Control in Dibromination Processes
Once the chiral α-hydroxy ketone is formed, subsequent dibromination must be controlled to achieve the desired diastereomer. The dibromination of an adjacent C-C double bond is a classic reaction that typically proceeds with anti-diastereoselectivity. masterorganicchemistry.com This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. masterorganicchemistry.comresearchgate.net
The reaction of an alkene with molecular bromine (Br₂) usually results in the formation of a vicinal dibromide where the two bromine atoms have added to opposite faces of the double bond. masterorganicchemistry.comacs.org This process can be influenced by the solvent and other reagents present. While this anti-addition is a general rule, achieving high diastereoselectivity in complex molecules requires careful consideration of steric and electronic factors. researchgate.net The development of catalytic, enantioselective dihalogenation of olefins remains a significant challenge because both the formation of the haliranium ion and its subsequent nucleophilic trapping must be highly selective to ensure a specific stereochemical outcome. nih.govresearchgate.net For substrates that already contain a stereocenter, such as an α-hydroxy ketone, the inherent chirality can influence the facial selectivity of the initial bromine attack on the alkene precursor, leading to a mixture of diastereomers. masterorganicchemistry.com
Enantioselective Approaches to Related α-Hydroxy Ketones and Their Precursors
The synthesis of enantioenriched α-hydroxy ketones often relies on establishing the key stereocenter at an early stage. Several advanced strategies have been developed for this purpose, focusing on the precursors to the final target molecule.
One of the most employed strategies is the α-hydroxylation of ketones through the enantioselective oxidation of an enolate, which can be formed in situ and oxidized by a chiral oxidant. acs.org An alternative is the Sharpless asymmetric dihydroxylation of a silyl enol ether derived from the corresponding ketone. acs.org Palladium-catalyzed decarboxylative allylic alkylation of α-hydroxy acyclic enol carbonates has been developed to access enantioenriched α-quaternary α-hydroxyketones. researchgate.net This method can achieve high levels of enantioselectivity (e.g., 82-88% ee), although it is sensitive to the geometric purity of the starting enol carbonate. researchgate.net
Biocatalytic approaches offer excellent selectivity. For example, acetylacetoin synthase can catalyze the formation of α-alkyl-α-hydroxy-β-diketones, which are then reduced with high regio-, diastereo-, and enantioselectivity by acetylacetoin reductase to yield chiral α-alkyl-α,β-dihydroxyketones with ee >95%. nih.gov These enzymatic methods highlight the power of biocatalysis in constructing complex chiral molecules. nih.gov
| Method | Catalyst/Reagent | Precursor | Product | Enantioselectivity |
| Asymmetric Dihydroxylation | Sharpless Catalysts | Silyl Enol Ether | α,β-Diol | High ee acs.org |
| Decarboxylative Allylic Alkylation | Palladium / Chiral Ligand | Allyl Enol Carbonate | α-Quaternary α-Hydroxyketone | 82-88% ee researchgate.net |
| Decarboxylative Chlorination | Chiral Primary Amine | β-Ketocarboxylic Acid | α-Hydroxyketone | High ee nih.gov |
| Enzymatic Reduction | Acetylacetoin Reductase | α-Alkyl-α-hydroxy-β-diketone | α-Alkyl-α,β-dihydroxyketone | >95% ee nih.gov |
Mechanistic Investigations of 1,1 Dibromo 3 Hydroxy 3 Methylbutan 2 One Reactivity
Reaction Pathways Involving the Geminal Dibromide Moiety
The α,α-dibromo ketone structure is a highly reactive functional group, susceptible to a variety of transformations including nucleophilic substitutions, rearrangements, and reductive processes.
Nucleophilic Substitution Reactions and Formation of Reactive Intermediates
The carbon atom bearing the two bromine atoms is highly electrophilic, making it a prime target for nucleophilic attack. The reaction can proceed through sequential substitution of the bromine atoms. A documented example involves the reaction of 1,1-dibromo-3-hydroxy-3-methylbutan-2-one with sodium acetate (B1210297) followed by aminoguanidine (B1677879) bicarbonate. In this sequence, it is proposed that acetate first acts as a nucleophile, potentially displacing one or both bromine atoms, or serves as a base to facilitate the formation of an intermediate that subsequently reacts with aminoguanidine to form a heterocyclic product.
In the presence of a strong, non-nucleophilic base, α-haloketones that lack α'-hydrogens, such as this compound, can undergo a quasi-Favorskii rearrangement (also known as a semi-benzilic acid rearrangement). mychemblog.comsci-hub.sewikipedia.org The mechanism does not proceed through the typical cyclopropanone (B1606653) intermediate of the standard Favorskii rearrangement. Instead, it involves the direct nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon. mychemblog.comwikipedia.org This is followed by a 1,2-migration of the adjacent alkyl group, which displaces a bromide ion in a concerted step. mychemblog.com This pathway results in the formation of a carboxylic acid derivative.
Table 1: Plausible Nucleophilic Substitution and Rearrangement Pathways
| Reagent/Condition | Intermediate/Pathway | Expected Product Type |
|---|---|---|
| Sodium Acetate | Acetoxy-ketone intermediate | Heterocycle precursor |
| Strong Base (e.g., NaOH) | Quasi-Favorskii Rearrangement | α-hydroxy carboxylic acid |
Mechanisms of Debromination and Reductive Eliminations in Synthetic Transformations
The gem-dibromo group can be partially or fully reduced. Selective monodebromination can be achieved using reagents that facilitate controlled reduction, yielding an α-monobromoketone. More vigorous reductive conditions can lead to the complete removal of both bromine atoms.
Common methods for the debromination of gem-dibromo ketones involve reagents like zinc dust, phosphites, or photochemical methods. rsc.orgresearchgate.net For instance, reaction with a zinc-copper couple proceeds via oxidative addition of the zinc into a carbon-bromine bond, forming an organozinc intermediate known as a Reformatsky-type reagent or a zinc enolate. This intermediate can then be protonated (by a proton source in the medium) to yield the monobrominated ketone. Further reduction can occur to give the debrominated ketone.
Table 2: Common Debromination Reagents and Plausible Mechanisms
| Reagent | Mechanism | Product |
|---|---|---|
| Zinc Dust | Formation of a zinc enolate intermediate, followed by protonolysis. | 1-Bromo-3-hydroxy-3-methylbutan-2-one (B2430781) or 3-Hydroxy-3-methylbutan-2-one |
| Trialkyl Phosphite | Michaelis-Arbuzov type reaction; formation of an enol phosphate (B84403) and expulsion of bromide. | 3-Hydroxy-3-methylbutan-2-one |
Reactivity as Masked α-Bromoketone Equivalents and Their Mechanistic Implications
The 1,1-dibromo functionality can be considered a "masked" or precursor form of an α-bromoketone. libretexts.org This has significant mechanistic implications. By using the gem-dibromo compound, a synthetic route can avoid the direct handling of a potentially lachrymatory and highly reactive α-monobromoketone until the desired stage of a synthesis.
The transformation into the active α-bromoketone occurs in situ via selective reductive debromination. Once formed, the resulting 1-bromo-3-hydroxy-3-methylbutan-2-one can participate in a range of classical reactions, such as SN2 displacement of the remaining bromide by nucleophiles or serving as an electrophile in the formation of various heterocyclic systems like thiazoles or imidazoles. The gem-dibromo starting material offers a different kinetic profile and steric environment compared to its monobromo counterpart, which can be exploited for selective transformations.
Transformations Mediated by the Hydroxyl and Carbonyl Functionalities
The β-hydroxy ketone motif within this compound allows for reactions typical of both alcohols and ketones, including carbon-carbon bond formation and redox transformations.
Aldol (B89426) Reactions and Related Carbon-Carbon Bond Forming Processes
The structure of this compound is analogous to an aldol adduct. In potential subsequent aldol reactions, it cannot act as a nucleophilic donor component because it lacks acidic α-hydrogens. However, its carbonyl group can act as an electrophile, reacting with an enol or enolate generated from another aldehyde or ketone. libretexts.orgwikipedia.orglibretexts.org
In a mixed or crossed aldol reaction, a base would first deprotonate the α-carbon of a suitable donor ketone or aldehyde to form a nucleophilic enolate. jackwestin.compurechemistry.org This enolate would then attack the electrophilic carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide would yield a new, more complex β-hydroxy ketone structure, specifically a 1,3-diol derivative. libretexts.org
Table 3: Potential Crossed Aldol Reactions with this compound as Electrophile
| Enolate Donor (from) | Base Catalyst | Expected Product Structure |
|---|---|---|
| Acetone | NaOH or LDA | 1,1-Dibromo-3,5-dihydroxy-3,5-dimethylhexan-2-one |
| Acetophenone | NaOH or LDA | 1,1-Dibromo-3,5-dihydroxy-3-methyl-5-phenylpentan-2-one |
Redox Chemistry of the Hydroxyl and Ketone Groups
The redox reactivity of this compound is centered on its ketone and tertiary alcohol groups. The tertiary alcohol is resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group has no attached hydrogen atoms. libretexts.orgstudymind.co.uklibretexts.org Oxidation would require the cleavage of a carbon-carbon bond, which necessitates harsh oxidizing agents and conditions. libretexts.org
Conversely, the ketone functionality is readily reducible. Treatment with hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would reduce the ketone to a secondary alcohol, yielding 1,1-dibromo-3-methylbutane-2,3-diol. Due to the presence of the adjacent chiral center (C3), this reduction can lead to the formation of diastereomers (syn or anti). The stereochemical outcome can often be controlled by the choice of reagent and conditions. For example, chelation-controlled reductions, such as the Narasaka–Prasad reduction, can selectively produce the syn-diol, while other methods may favor the anti-diol. wikipedia.orgox.ac.uk It is important to note that some reducing agents may also affect the gem-dibromo group, leading to competing debromination reactions. mdma.ch
Table 4: Redox Reactions of the Hydroxyl and Ketone Groups
| Reaction Type | Reagent | Expected Product | Stereochemical Consideration |
|---|---|---|---|
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | No reaction at the alcohol | Tertiary alcohol is non-oxidizable |
| Reduction | Sodium Borohydride (NaBH₄) | 1,1-Dibromo-3-methylbutane-2,3-diol | Mixture of syn and anti diastereomers |
Intramolecular Cyclization Pathways and Rearrangements
The unique structure of this compound, featuring a tertiary alcohol and an α,α-dibromo ketone, suggests the potential for several intramolecular reactions. While specific studies on this compound are not prevalent, its reactivity can be inferred from the behavior of similar functionalized molecules. One probable pathway involves the hydroxyl group acting as an internal nucleophile.
Under basic conditions, the hydroxyl proton can be abstracted, forming an alkoxide. This intramolecular nucleophile could then attack the electrophilic carbon bearing the two bromine atoms, leading to the formation of a cyclic ether, specifically a substituted oxiranone. Subsequent rearrangements of this strained three-membered ring could lead to a variety of products.
Another potential rearrangement pathway is a Favorskii-type rearrangement. Typically initiated by a base abstracting a proton alpha to a carbonyl group, the presence of the tertiary alcohol complicates this pathway as there are no enolizable protons on the α-carbon. However, alternative mechanisms could be envisioned where the hydroxyl group participates, potentially leading to ring contraction or other rearranged carbon skeletons. The specific pathway and resulting products would be highly dependent on reaction conditions such as the choice of base, solvent, and temperature. Mechanistic investigations using techniques like isotopic labeling would be necessary to elucidate the precise sequence of bond-forming and bond-breaking events.
Advanced Synthetic Utility and Transformational Chemistry of 1,1 Dibromo 3 Hydroxy 3 Methylbutan 2 One
Building Block for Complex Organic Molecules
Strategic Applications in Multicomponent Reactions for Skeletal Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The design of MCRs often relies on the use of a central building block that can participate in sequential transformations, guiding the assembly of the final molecular architecture.
The structure of 1,1-dibromo-3-hydroxy-3-methylbutan-2-one makes it a theoretically attractive candidate for MCRs aimed at producing significant skeletal diversity. The gem-dibromo group can serve as a precursor to a variety of reactive intermediates. For instance, reductive dehalogenation can generate α-keto carbenes or carbenoids, which can undergo subsequent insertion or cycloaddition reactions. wikipedia.org Alternatively, the gem-dibromo moiety can participate in coupling reactions or act as an electrophilic site for nucleophilic attack. The tertiary alcohol provides a handle for further functionalization or can influence the stereochemical outcome of reactions.
While the potential for this compound in MCRs is significant, a comprehensive review of the scientific literature does not currently yield specific examples of its application in this context. The following table illustrates the hypothetical utility of this compound in a multicomponent reaction, based on the known reactivity of similar gem-dibromo ketones.
| Reactant A | Reactant B | This compound | Resulting Scaffold |
| 1,3-Diene | Amine | As gem-dibromo ketone | Fused Heterocyclic System |
| Aldehyde | Isocyanide | As gem-dibromo ketone | Highly Substituted Lactam |
| Thiol | Alkyne | As gem-dibromo ketone | Functionalized Thiophene |
| This table is illustrative and based on the general reactivity of gem-dibromo ketones; specific experimental data for this compound in these multicomponent reactions is not available in the current literature. |
Role as a Synthetic Equivalent in Advanced Organic Synthesis
A synthetic equivalent, or "synthon," is a reagent that carries out the function of another, often more reactive or less stable, chemical species. This concept is fundamental to retrosynthetic analysis and the design of elegant synthetic routes.
Simple α-haloketones are versatile and widely used intermediates in organic synthesis, particularly in alkylation reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net However, many low molecular weight α-haloketones are potent lachrymators, meaning they cause irritation to the eyes and respiratory tract, making them hazardous and difficult to handle. This has driven the search for non-lachrymatory alternatives that can deliver the α-keto alkyl group in a safer manner.
This compound can be conceptually viewed as a potential non-lachrymatory precursor to an α-haloketone. The presence of the hydroxyl group and the additional bromine atom increases the molecular weight and may reduce the volatility and lachrymatory properties of the compound. Selective monodehalogenation of α,α-dihalo ketones to their corresponding α-halo ketones is a known transformation, often facilitated by specific reagents or reaction conditions. researchgate.net If this compound were to undergo such a selective debromination in situ, it could serve as a convenient and safer source of the corresponding α-bromoketone.
Despite this potential, there is a lack of specific studies in the scientific literature that document the use of this compound as a non-lachrymatory alternative to simpler α-haloketones. The following table provides a comparative overview of the properties of a typical lachrymatory α-haloketone and the theoretical advantages of a precursor like this compound.
| Compound | Structure | Properties | Handling Considerations |
| Bromoacetone | CH₃COCH₂Br | Volatile liquid, potent lachrymator | Requires fume hood, personal protective equipment |
| This compound | (CH₃)₂C(OH)COCBr₂ | Likely higher boiling point, potentially non-lachrymatory solid | Potentially safer to handle, though standard precautions for halogenated compounds are necessary |
| This table is for illustrative purposes. The lachrymatory properties of this compound have not been explicitly reported in the literature reviewed. |
The synthesis of molecules with a high degree of functionalization is a central goal of organic chemistry, as these compounds are often valuable in medicinal chemistry, materials science, and agrochemicals. Reagents that contain multiple functional groups that can be selectively manipulated are key to achieving this goal.
This compound is a prime example of such a reagent. The gem-dibromo group can be transformed into a variety of other functionalities. For example, reaction with silver salts can lead to the formation of α-diketones, while treatment with strong bases can induce Favorskii-type rearrangements to yield α,β-unsaturated carboxylic acid derivatives. The tertiary alcohol can be protected and deprotected as needed, or it can be used to direct the stereochemistry of nearby reactions.
The combination of these reactive sites within a single molecule allows for the development of synthetic sequences that rapidly build molecular complexity. For instance, the gem-dibromo group could be used to construct a heterocyclic ring, followed by modification of the tertiary alcohol to append another molecular fragment. However, a detailed search of the chemical literature did not reveal specific, published examples of the use of this compound for the synthesis of highly functionalized molecular architectures. The potential for such applications remains an area for future investigation.
Computational and Spectroscopic Characterization Methodologies in Research on 1,1 Dibromo 3 Hydroxy 3 Methylbutan 2 One
Application of Density Functional Theory (DFT) for Mechanistic Insights and Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering deep insights into their geometry, reactivity, and spectroscopic properties. However, no specific DFT studies on 1,1-Dibromo-3-hydroxy-3-methylbutan-2-one have been found in the surveyed literature.
Transition State Analysis and Reaction Energetics
This subsection would typically detail the use of DFT to model reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine reaction kinetics and mechanisms. At present, there are no published studies detailing the transition state analysis or reaction energetics for this compound.
Conformational Analysis and Intramolecular Interactions
DFT is also employed to analyze the different spatial arrangements (conformers) of a molecule and the intramolecular forces, such as hydrogen bonds, that stabilize them. Such an analysis for this compound would elucidate its most stable three-dimensional shapes and the interactions governing its structure. This specific research is not available in the current body of scientific literature.
Prediction of Spectroscopic Parameters and Electronic Properties
Computational methods like DFT are frequently used to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) and electronic properties (like HOMO-LUMO energy gaps, molecular electrostatic potential, and dipole moment). These theoretical predictions are invaluable for interpreting experimental data. However, literature containing predicted spectroscopic parameters or electronic properties for this compound could not be located.
Advanced Spectroscopic Techniques for Structural and Stereochemical Assignment
Spectroscopic techniques are essential experimental tools for determining the precise structure and stereochemistry of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. A detailed analysis of the NMR spectra of this compound would provide definitive information on its molecular connectivity and structure. Currently, no published NMR spectral data or assignments for this compound are available.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Product Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition. It is also used to analyze fragmentation patterns, which can help in identifying the structure of the molecule and its byproducts in a reaction. Specific HRMS data, including exact mass measurements and fragmentation analysis for this compound, have not been reported in the scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques widely employed in the structural elucidation of molecules. In the research of this compound, these methodologies provide definitive evidence for the presence of key functional groups and offer insights into the molecule's vibrational framework. By analyzing the interaction of infrared light or inelastically scattered light with the molecule, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." docbrown.info
The fundamental principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule at frequencies that correspond to its natural vibrational modes. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. spectroscopyonline.com Raman spectroscopy, a complementary technique, detects vibrations that cause a change in the polarizability of the molecule's electron cloud. Together, they provide a comprehensive picture of the vibrational properties.
For this compound, the spectrum is characterized by distinct signals corresponding to its primary functional groups: the carbonyl (C=O) group of the ketone, the hydroxyl (O-H) group of the tertiary alcohol, the carbon-bromine (C-Br) bonds, and various carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.
Key Functional Group Characterization:
Hydroxyl (O-H) Group: The presence of the tertiary alcohol is most prominently identified by a strong, broad absorption band in the IR spectrum, typically appearing in the region of 3550–3200 cm⁻¹. docbrown.info This broadening is a characteristic result of intermolecular hydrogen bonding between molecules in the sample. The corresponding C-O stretching vibration is expected to produce a signal in the 1260–1000 cm⁻¹ range. docbrown.info
Carbonyl (C=O) Group: The ketone functional group is one of the most readily identifiable features in an IR spectrum due to its strong and sharp absorption peak resulting from the C=O stretching vibration. spectroscopyonline.com For saturated aliphatic ketones, this peak is characteristically found around 1715 cm⁻¹. spectroscopyonline.comlibretexts.org Its high intensity is due to the significant change in dipole moment associated with the stretching of the highly polar carbonyl bond. spectroscopyonline.com
Alkyl (C-H) Groups: The molecule contains methyl groups, which give rise to C-H stretching vibrations in the 3000–2850 cm⁻¹ region of the spectrum. pressbooks.pub Additionally, C-H bending (scissoring and rocking) vibrations are observed at lower wavenumbers, typically between 1470–1350 cm⁻¹. libretexts.orgpressbooks.pub
Carbon-Bromine (C-Br) Bonds: The stretching vibrations of the two C-Br bonds are expected to appear in the fingerprint region of the IR spectrum. These absorptions are typically found in the 690–515 cm⁻¹ range. libretexts.org The presence of two bromine atoms on the same carbon atom (a gem-dibromo configuration) influences the specific frequency and intensity of these modes.
Vibrational Analysis and Expected Frequencies:
A detailed vibrational analysis involves assigning the observed spectral bands to specific molecular motions. While direct experimental data for this compound is not widely published, a predictive assignment can be made based on established group frequencies from spectroscopic databases and studies of analogous compounds. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra. nih.govscifiniti.com
The following table summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration | Spectroscopic Activity |
| O-H Stretch | Tertiary Alcohol | 3550–3200 (Broad, Strong) | Stretching | IR, Raman |
| C-H Stretch | Alkyl (Methyl) | 3000–2850 (Medium-Strong) | Stretching | IR, Raman |
| C=O Stretch | Ketone | ~1715 (Strong, Sharp) | Stretching | IR, Raman |
| C-H Bend | Alkyl (Methyl) | 1470–1350 (Variable) | Bending | IR, Raman |
| C-O Stretch | Tertiary Alcohol | 1260–1000 (Medium-Strong) | Stretching | IR, Raman |
| C-C-C Asymmetric Stretch | Ketone Backbone | 1230–1100 (Variable) | Stretching | IR, Raman |
| C-Br Stretch | Dibromoalkane | 690–515 (Medium-Strong) | Stretching | IR, Raman |
This interactive table outlines the principal vibrational modes and their expected spectral regions for this compound. Data is compiled from general spectroscopic principles. docbrown.infospectroscopyonline.comlibretexts.orgpressbooks.pub
The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex series of bands from various bending and stretching vibrations, including the C-C skeletal vibrations, C-O stretch, and C-Br stretches. docbrown.info While more difficult to interpret directly, this region is unique to the molecule and crucial for confirming its identity by matching it against a reference spectrum of a known standard.
Future Research Trajectories and Underexplored Facets of 1,1 Dibromo 3 Hydroxy 3 Methylbutan 2 One Chemistry
Development of Novel Catalytic and Green Synthetic Methodologies
The traditional synthesis of α-haloketones often involves stoichiometric amounts of halogenating agents and harsh reaction conditions. Future research should prioritize the development of more sustainable and efficient methods for the synthesis of 1,1-Dibromo-3-hydroxy-3-methylbutan-2-one.
Catalytic Bromination: A key area for exploration is the catalytic dibromination of the precursor, 3-hydroxy-3-methylbutan-2-one. Research could focus on employing catalytic systems that utilize bromide salts as the bromine source with a recyclable oxidant. This approach, common for monobromination, is less explored for gem-dibromination and represents a significant opportunity. Environmentally benign brominating agents like Tetrabutylammonium (B224687) tribromide (TBATB) could also be investigated under catalytic conditions to improve atom economy and reduce waste. nih.gov
Green Solvents and Conditions: Emphasis should be placed on replacing traditional chlorinated solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net One-pot, multi-component reactions starting from simpler precursors could offer a streamlined and resource-efficient route to the target molecule and its derivatives. researchgate.net The development of solvent-free reaction conditions or the use of aqueous media would significantly enhance the environmental profile of the synthesis. researchgate.net
| Research Focus | Potential Methodology | Desired Outcome |
| Catalytic Systems | Lewis or Brønsted acid catalysis with N-bromosuccinimide (NBS) or similar reagents. | High-yield, selective gem-dibromination with reduced catalyst loading. |
| Oxidative Bromination | HBr with an environmentally friendly oxidant (e.g., H₂O₂, O₂). | Use of inexpensive bromide sources and water as the only byproduct. |
| Green Solvents | Reactions in water, ethanol, or deep eutectic solvents. | Elimination of hazardous organic solvents and simplified product isolation. |
| Energy Input | Microwave or ultrasonic irradiation. | Reduced reaction times and potentially improved selectivity. |
Expanding the Scope of Heterocyclic Synthesis and Complex Molecule Assembly
α-Haloketones are renowned for their role as versatile precursors in the synthesis of a wide array of heterocyclic compounds. nih.govmdpi.com The unique gem-dibromo functionality of this compound offers distinct synthetic possibilities compared to its monobrominated counterparts, which remain largely unexplored.
Advanced Mechanistic Investigations via in situ Spectroscopy and Kinetic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. The reaction pathways of this compound are likely complex, involving competing substitution, elimination, and rearrangement (e.g., Favorskii-type) pathways.
Advanced spectroscopic techniques could provide invaluable mechanistic insights. In situ monitoring of reactions using methods like ReactIR (FTIR), Raman spectroscopy, or Process NMR would allow for the direct observation of reactive intermediates and the tracking of reaction progress in real-time. These studies can help elucidate the roles of catalysts, solvents, and the tertiary alcohol group in directing the reaction outcome.
Kinetic studies, similar to those performed on the parent compound 3-hydroxy-3-methyl-2-butanone, are essential to quantify reaction rates and determine activation parameters. researchgate.netresearchgate.netrsc.org By systematically varying parameters such as temperature, concentration, and catalyst, a detailed kinetic profile can be established for key reactions. This data is not only fundamentally important but also critical for scaling up processes and for building predictive computational models.
| Investigation Area | Technique | Potential Insights |
| Intermediate Identification | In situ FTIR, NMR, Cryogenic Spectroscopy | Direct observation of enolates, hemiacetals, or other transient species. |
| Reaction Profiling | Reaction Calorimetry (RC1), HPLC/GC Monitoring | Understanding reaction exotherms, identifying byproducts, and optimizing conditions. |
| Rate Law Determination | Initial Rates Method, Flood Conditions | Elucidating the order of reaction with respect to each reactant and catalyst. |
| Theoretical Calculations | Density Functional Theory (DFT) | Modeling transition states and reaction pathways to complement experimental findings. rsc.org |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Syntheses
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. rjptonline.orgmdpi.com These tools can be applied to the chemistry of this compound to accelerate discovery and optimization.
Reactivity Prediction: ML models can be trained on existing reaction databases to predict the outcomes of novel transformations involving this compound. nih.govnumberanalytics.com For instance, an algorithm could predict the most likely heterocyclic product when the compound is reacted with a novel dinucleophile under specific conditions. acs.org Given the reactivity of brominated species, quantitative structure-activity relationship (QSAR) models could also be developed to predict reaction kinetics, drawing on knowledge from related reactive halogen species. nih.gov
Exploration of Asymmetric Synthesis Pathways for Enantiopure Derivatives of the Compound
The presence of a pro-chiral carbonyl group and adjacent functionalities makes this compound a candidate for asymmetric transformations, leading to valuable enantiopure building blocks. Optically active α-hydroxy ketones are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govgoogle.com
Future research should focus on the enantioselective reduction of the ketone functionality. This could be achieved through:
Biocatalysis: Employing enzymes such as ketoreductases or dehydrogenases, which are known to reduce α-hydroxy ketones with high enantio- and diastereoselectivity. researchgate.net The use of specific enzymes like butanediol (B1596017) dehydrogenase could be explored for the selective reduction of the carbonyl group. nih.gov
Chiral Catalysis: Developing novel chiral catalysts (e.g., based on transition metals with chiral ligands) for asymmetric hydrogenation or transfer hydrogenation of the ketone.
Successful development of such methods would yield chiral 1,1-dibromo-2,3-diols, which are versatile synthons for asymmetric synthesis. The resulting chiral diols can be further transformed into other valuable molecules like epoxides and amino alcohols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-dibromo-3-hydroxy-3-methylbutan-2-one, and how can side reactions like debromination or hydroxyl group instability be mitigated?
- Methodological Answer : A two-step bromination of 3-hydroxy-3-methylbutan-2-one using PBr₃ or HBr/H₂O₂ under controlled temperatures (0–5°C) is common. To minimize debromination, maintain anhydrous conditions and avoid prolonged exposure to light. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation from mono-brominated byproducts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine <sup>1</sup>H NMR (δ 1.4 ppm for CH₃, δ 4.2 ppm for -OH), <sup>13</sup>C NMR (δ 70 ppm for C-OH, δ 35 ppm for C-Br), and high-resolution mass spectrometry (HRMS; m/z 279.85 [M+H]<sup>+</sup>). IR spectroscopy (3400 cm⁻¹ for -OH, 550 cm⁻¹ for C-Br) further validates functional groups. Cross-reference with PubChem data for analogous brominated ketones .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles due to its lacrimatory and skin-irritating properties. Store in amber glass vials at 2–8°C to prevent thermal decomposition. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electron-withdrawing effects of bromine atoms on the carbonyl carbon. Compare activation energies for SN2 pathways with experimental kinetic data to validate predictions. Solvent effects (e.g., DMSO vs. THF) should be included using polarizable continuum models .
Q. What strategies resolve discrepancies in reported toxicity data for this compound across aquatic and terrestrial models?
- Methodological Answer : Conduct comparative studies using standardized OECD guidelines (e.g., Test No. 201 for algae, Test No. 207 for earthworms). Control variables include pH (6–8), temperature (20–25°C), and organic matter content. Use LC-MS to quantify bioaccumulation factors and address variability in metabolic pathways .
Q. How does the hydroxyl group influence the compound’s stability in catalytic applications, and how can this be experimentally quantified?
- Methodological Answer : Perform kinetic studies under varying conditions (pH, temperature) using HPLC-PDA (C18 column, 30% acetonitrile/water mobile phase). Monitor degradation products like 3-methylbuten-2-one via GC-MS. Compare with analogs lacking the hydroxyl group to isolate its stabilizing/destabilizing effects .
Q. What advanced techniques characterize the solid-state structure of this compound, particularly crystallographic disorder?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bromine positional disorder. Refinement software (e.g., SHELXL) with anisotropic displacement parameters for heavy atoms improves accuracy. Compare with powder XRD to assess polymorphism risks .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Use shake-flask methods with UV-Vis calibration curves (λ = 280 nm) to measure solubility in solvents like water, ethanol, and dichloromethane. Account for temperature and agitation effects. Conflicting reports may arise from impurities; validate purity via DSC (melting point ~92°C) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
